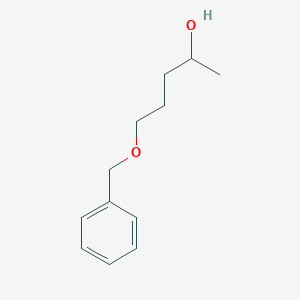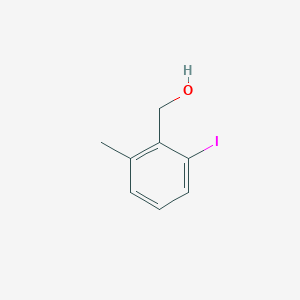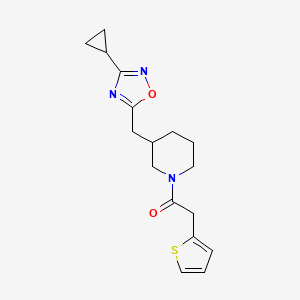![molecular formula C27H31N3O4S B2501873 3-[2-(环己烯-1-基)乙基]-N-[2-(3,4-二甲氧基苯基)乙基]-4-氧代-2-硫代亚甲基-1H-喹唑啉-7-甲酰胺 CAS No. 422530-34-5](/img/no-structure.png)
3-[2-(环己烯-1-基)乙基]-N-[2-(3,4-二甲氧基苯基)乙基]-4-氧代-2-硫代亚甲基-1H-喹唑啉-7-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(cyclohexen-1-yl)ethyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is a useful research compound. Its molecular formula is C27H31N3O4S and its molecular weight is 493.62. The purity is usually 95%.
BenchChem offers high-quality 3-[2-(cyclohexen-1-yl)ethyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[2-(cyclohexen-1-yl)ethyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Pharmacological Research
This compound has shown potential in pharmacological research, particularly in the development of new therapeutic agents. Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development. Researchers are exploring its efficacy in treating conditions such as cancer, inflammation, and neurological disorders due to its potential to modulate specific biochemical pathways .
Chemical Synthesis
In the field of chemical synthesis, this compound serves as a valuable intermediate. Its complex structure, featuring multiple functional groups, makes it a versatile building block for synthesizing more complex molecules. This application is crucial for developing new materials and pharmaceuticals, as it allows chemists to create novel compounds with desired properties .
Photocatalysis
The compound’s structure lends itself to applications in photocatalysis. Researchers are investigating its ability to act as a photocatalyst in various chemical reactions, including the degradation of pollutants and the synthesis of fine chemicals. Its potential to harness light energy for driving chemical transformations makes it an attractive candidate for sustainable chemistry applications .
Material Science
In material science, this compound is being studied for its potential to form novel materials with unique properties. Its ability to form stable complexes and its structural versatility make it suitable for developing new polymers, coatings, and nanomaterials. These materials can have applications in electronics, coatings, and other advanced technologies .
Biological Imaging
The compound’s unique optical properties are being explored for applications in biological imaging. Researchers are investigating its potential as a fluorescent probe for imaging biological tissues and cells. This application is particularly important for medical diagnostics and research, as it can provide detailed insights into cellular processes and disease mechanisms .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 3-(2-bromoethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide with 2-(3,4-dimethoxyphenyl)ethylamine followed by the addition of cyclohexene in the presence of a palladium catalyst.", "Starting Materials": [ "3-(2-bromoethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide", "2-(3,4-dimethoxyphenyl)ethylamine", "cyclohexene", "palladium catalyst" ], "Reaction": [ "Step 1: 3-(2-bromoethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is reacted with 2-(3,4-dimethoxyphenyl)ethylamine in the presence of a base such as potassium carbonate to form the corresponding amide.", "Step 2: The resulting amide is then subjected to a palladium-catalyzed coupling reaction with cyclohexene to form the final product, 3-[2-(cyclohexen-1-yl)ethyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide." ] } | |
CAS 编号 |
422530-34-5 |
产品名称 |
3-[2-(cyclohexen-1-yl)ethyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
分子式 |
C27H31N3O4S |
分子量 |
493.62 |
IUPAC 名称 |
3-[2-(cyclohexen-1-yl)ethyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C27H31N3O4S/c1-33-23-11-8-19(16-24(23)34-2)12-14-28-25(31)20-9-10-21-22(17-20)29-27(35)30(26(21)32)15-13-18-6-4-3-5-7-18/h6,8-11,16-17H,3-5,7,12-15H2,1-2H3,(H,28,31)(H,29,35) |
InChI 键 |
VBCSGCLYRWUBSH-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CCC4=CCCCC4)OC |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylmethyl)-3-methyl-1,2,4-oxadiazole](/img/structure/B2501794.png)

![4-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-6-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2501796.png)
![2-{[(2-Bromo-4-methylphenyl)amino]methyl}-4-chlorophenol](/img/structure/B2501799.png)


![N-[2-(Azetidin-1-yl)ethyl]-3-chloroaniline](/img/structure/B2501802.png)
{2-nitro-2-[(2E)-1,3-thiazinan-2-ylidene]ethyl}amine](/img/structure/B2501803.png)
![3-[5-(4-Chloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-N-pyridin-3-yl-propionamide](/img/structure/B2501804.png)
![1-(2-Azaspiro[4.5]decan-2-yl)prop-2-en-1-one](/img/structure/B2501805.png)

![Phenyl 4-((benzo[d]thiazole-2-carboxamido)methyl)piperidine-1-carboxylate](/img/structure/B2501813.png)